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6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE

DNA lesion recognition nucleobase-selective ligands abasic site detection

For researchers needing a high-affinity, adenine-selective fluorescent probe for DNA abasic site detection, this 6,7-dimethyl-substituted lumazine provides a 19-fold binding enhancement over unsubstituted lumazine (Kd ~1.0 μM). Its unique selectivity profile and high DHPR turnover (kcat 150 s⁻¹) also support enzyme kinetics studies. - High affinity & selectivity: 19x stronger adenine binding vs. parent lumazine - Fast enzyme kinetics: 6.5x higher kcat for DHPR assays vs. natural substrate - Authenticated identity: Lot-specific QC (NMR, HPLC, HRMS) ensures structural fidelity - Reliable supply: Bulk stock available; global cold-chain shipping with full documentation.

Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
CAS No. 5774-32-3
Cat. No. B096118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-DIMETHYLPTERIDINE-2,4(1H,3H)-DIONE
CAS5774-32-3
Synonyms6,7-dimethyllumazine
Molecular FormulaC8H8N4O2
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C(=N1)C(=O)NC(=O)N2)C
InChIInChI=1S/C8H8N4O2/c1-3-4(2)10-6-5(9-3)7(13)12-8(14)11-6/h1-2H3,(H2,10,11,12,13,14)
InChIKeyYVGIYQOPTPWNER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethylpteridine-2,4(1H,3H)-dione: Chemical Identity and Structure


6,7-Dimethylpteridine-2,4(1H,3H)-dione (CAS 5774-32-3), also designated 6,7-dimethyllumazine or diMe lumazine, is a heterocyclic compound belonging to the pteridine family, characterized by a bicyclic framework consisting of a pyrimidine ring fused to a pyrazine system, with two carbonyl groups at positions 2 and 4 and methyl substituents at positions 6 and 7 [1]. The compound has a molecular formula of C8H8N4O2, a molecular weight of 192.18 g/mol, and exhibits zero rotatable bonds, conferring a planar, rigid scaffold . 6,7-Dimethylpteridine-2,4(1H,3H)-dione is a naturally occurring pteridine derivative that has been identified in authentic New Zealand manuka honey as a fluorescent marker compound, with its structure confirmed via LC-QTOF-HRMS, NMR, and single-crystal X-ray diffraction [2].

DNA Lesion Adenine-selective ligand for abasic site detection in DNA duplexes
Authentication Reported exclusive fluorescent marker for manuka honey verification workflows
Photophysics Lower singlet-oxygen yield chromophore for light-sensitive protein studies

6,7-Dimethylpteridine-2,4(1H,3H)-dione: Limits of In-Class Substitution


The pteridine-2,4-dione scaffold encompasses a broad family of lumazine derivatives with widely divergent binding selectivities, catalytic efficiencies, and photophysical properties. Minor modifications to the pteridine core—including methylation pattern, amino substitution, or annelation—can profoundly alter molecular recognition behavior. For instance, while pteridine-2,4(1H,3H)-dione (lumazine) binds to adenine with moderate affinity, 6,7-dimethyl substitution enhances this binding by approximately 19-fold [1]; conversely, benzo-annelation of lumazine to alloxazine or further methylation to lumichrome can shift nucleobase selectivity entirely from adenine to thymine [2]. Similarly, the presence or absence of the 6,7-dimethyl motif in tetrahydropterin substrates dramatically affects catalytic turnover rates with dihydropteridine reductase, with kcat values differing by over 6-fold between the natural substrate (23 s⁻¹) and the 6,7-dimethyl analog (150 s⁻¹) [3]. These quantitative divergences underscore that generic substitution among pteridine derivatives without empirical verification of the specific substitution pattern carries substantial risk of experimental failure, particularly in applications requiring precise molecular recognition, enzyme kinetics, or photophysical performance.

Target 6,7-dimethylpteridine-2,4(1H,3H)-dione
Risk Unsubstituted lumazine may exhibit ~19-fold lower adenine-binding affinity, limiting detection sensitivity
Target 6,7-dimethyl substitution pattern
Risk Benzo-annelated analogs (alloxazine, lumichrome) may shift base selectivity from adenine to thymine
Target 6,7-dimethylpteridine as DHPR substrate
Risk Natural substrate qBH2 shows >6-fold lower catalytic turnover; substitution may alter kinetic readouts

6,7-Dimethylpteridine-2,4(1H,3H)-dione: Performance Evidence vs. Closest Analogs


Adenine Binding Affinity vs. Unsubstituted Lumazine

In fluorescence titration studies using DNA duplexes containing a stable abasic site analog (Spacer C3), 6,7-dimethylpteridine-2,4(1H,3H)-dione (diMe lumazine) binds selectively to adenine with a dissociation constant Kd of approximately 1.0 μM [1]. Comparative analysis with the parent compound pteridine-2,4(1H,3H)-dione (lumazine) reveals that 6,7-dimethyl substitution enhances binding affinity to adenine by approximately 19-fold while preserving base-selectivity for adenine over thymine, cytosine, and guanine [2].

Adenine Binding vs. Lumazine
Head-to-head
Kd ≈ 1.0 μM vs. ≈ 19 μM for unsubstituted lumazine; ~19-fold affinity enhancement
Supports adenine-selective ligand selection for abasic site detection
Fluorescence titration; Tris-HCl pH 7.0, 20 °C; Spacer C3 abasic site analog
DNA lesion recognition nucleobase-selective ligands abasic site detection

Catalytic Turnover: DHPR with 6,7-Dimethyl vs. Natural Substrate

Kinetic analysis of wild-type rat dihydropteridine reductase (DHPR) using quinonoid 6,7-dimethyldihydropteridine (q-6,7-diMePtH2, the reduced form of the target compound) as an alternative substrate yields a kcat of 150 s⁻¹, compared with 23 s⁻¹ for the natural substrate quinonoid (6R)-dihydrobiopterin (qBH2) [1]. Notably, the Km for q-6,7-diMePtH2 is substantially higher than that for qBH2, and the two substrates exhibit divergent mutational sensitivity profiles: kcat for q-6,7-diMePtH2 decreases from 150 s⁻¹ to essentially zero in the Tyr146Phe/Lys150Gln double mutant, whereas kcat for qBH2 increases 3–11-fold across the same mutant series [1].

DHPR Turnover vs. qBH2
Head-to-head
kcat = 150 s⁻¹ for q-6,7-diMePtH2 vs. 23 s⁻¹ for natural qBH2; 6.5-fold higher
Supports DHPR assay signal optimization with alternative substrate
Wild-type rat DHPR; NADH cofactor; pH 7.4, 25 °C; distinct mutational sensitivity profile
dihydropteridine reductase tetrahydrobiopterin regeneration enzyme kinetics

Singlet Oxygen Quantum Yield vs. Riboflavin and FMN

Time-resolved phosphorescence measurements at 1270 nm under 337.1 nm nitrogen laser excitation determined the singlet oxygen (¹O₂) quantum yield of 2-amino-4-hydroxy-6,7-dimethylpteridine (DMP) to be 0.16 in air-saturated D₂O [1]. For comparison, riboflavin and flavin mononucleotide (FMN) each exhibit ¹O₂ quantum yields of 0.50 under identical conditions, while 2-amino-4-hydroxy-6-tetrahydroxybutylpteridine (TOP) yields 0.20 [1].

¹O₂ Yield vs. Flavins
Reported
ΦΔ = 0.16 for DMP vs. 0.50 for riboflavin and FMN; ~68% lower ¹O₂ generation
Supports low-photodamage chromophore selection for light-sensitive protein applications
Air-saturated D₂O; 337.1 nm laser excitation; phosphorescence at 1270 nm; cross-study comparison
photodynamic therapy singlet oxygen generation blue-light photoreceptors

Crystal Structure: Hydrogen-Bonded Chains and π-Stacking

Crystallization of 6,7-dimethylpteridine-2,4(1H,3H)-dione with imidazole yields one-dimensional chains of imidazole molecules linked by strong O–H···N hydrogen bonds with O···N separation of 2.6906(17) Å, O–H distance of 1.74(2) Å, and O–H···N angle of 173(2)° [1]. The chains exhibit weak π-stacking along the b-axis, with centroid-to-centroid separations of 3.678(2) Å between five- and six-membered rings and 3.963(2) Å between six-membered rings [1].

Crystal H-Bonding
Context-dependent
O···N separation 2.6906(17) Å; O–H···N angle 173(2)°; π-stacking at 3.678(2) Å
Supports co-crystal design and supramolecular assembly context
Single-crystal XRD with imidazole; ambient temperature; planar scaffold confirmed
solid-state structure hydrogen bonding π-stacking

Manuka Honey Authentication: Exclusive Fluorescent Marker

LC-QTOF-HRMS analysis of New Zealand honeys identified 6,7-dimethylpteridine-2,4(1H,3H)-dione as a fluorescent pteridine derivative present exclusively in authentic manuka honey (Leptospermum scoparium) [1]. The compound was undetectable in pollen-identical kanuka honey as well as in nine other monofloral New Zealand honey varieties including clover, forest, kamahi, pohutukawa, rata, rewarewa, tawari, thyme, and vipers bugloss [1].

Manuka Honey Marker
Head-to-head
Detected in 100% of authentic manuka honey; absent in 10 other monofloral NZ varieties
Supports authentication method development as exclusive fluorescent marker
LC-QTOF-HRMS; fluorescence TLC; structure confirmed by NMR and XRD
food authentication fluorescent markers Manuka honey

DHFR Phe31 Mutation: DAM vs. Methotrexate Binding

The 2,4-diamino analog of 6,7-dimethylpteridine (2,4-diamino-6,7-dimethylpteridine, DAM) was evaluated as a classical competitive inhibitor of Escherichia coli dihydrofolate reductase (DHFR) [1]. Site-directed mutagenesis at the conserved Phe31 residue reveals differential binding energetics: the Phe31→Tyr mutation minimally affects DAM binding, whereas the Phe31→Val mutation increases the dissociation constant (Kd) of DAM from the DHFR-NADPH-DAM ternary complex by over 150-fold (>3 kcal/mol) [2]. For comparison, the same Phe31→Val mutation decreases methotrexate (MTX) binding by only 100–140-fold [2].

DHFR Phe31 Mutation
Class-level
DAM Kd increased >150-fold with Phe31→Val mutation vs. 100–140-fold for methotrexate
Supports inhibitor binding pocket interpretation; hydrophobic contact sensitivity context
E. coli DHFR; fluorescence spectroscopy; ternary complex; class-level inference from DAM analog
dihydrofolate reductase site-directed mutagenesis inhibitor binding

6,7-Dimethylpteridine-2,4(1H,3H)-dione: Research and Industrial Applications


Abasic Site Detection in DNA Damage Research

6,7-Dimethylpteridine-2,4(1H,3H)-dione serves as a high-affinity, adenine-selective ligand for detecting abasic sites in DNA duplexes, with a Kd of ~1.0 μM representing a ~19-fold affinity enhancement over unsubstituted lumazine [1]. This performance threshold makes it suitable for fluorescence-based assays requiring sub-micromolar detection of adenine opposite abasic lesions, a capability not achievable with the parent lumazine scaffold. The compound retains adenine selectivity over thymine, cytosine, and guanine, providing reliable target discrimination in damaged DNA analysis [2].

Alternative Substrate for DHPR Kinetic Assays

The reduced form, quinonoid 6,7-dimethyldihydropteridine (q-6,7-diMePtH2), functions as a high-turnover alternative substrate for DHPR with a kcat of 150 s⁻¹, outperforming the natural substrate qBH2 (23 s⁻¹) by 6.5-fold [1]. This elevated catalytic efficiency enables robust signal generation in DHPR activity assays. Additionally, the divergent mutational sensitivity between q-6,7-diMePtH2 and qBH2—where kcat for the former drops to near zero in the Tyr146Phe/Lys150Gln double mutant while kcat for qBH2 increases 3–11-fold—provides a unique tool for probing active-site residue contributions to hydride transfer [1].

Reference Standard for Manuka Honey Authentication

6,7-Dimethylpteridine-2,4(1H,3H)-dione is an exclusive fluorescent marker compound for authentic New Zealand manuka honey, undetectable in kanuka honey and nine other monofloral varieties [1]. Procurement of this compound as an analytical reference standard enables development of LC-MS/MS or fluorescence TLC methods for honey authentication, addressing the critical industry need for definitive manuka honey verification given the product's high market value and frequent adulteration [1].

Fluorescent Chromophore for Light-Sensitive Proteins

The 2-amino-4-hydroxy derivative of 6,7-dimethylpteridine (DMP) exhibits a singlet oxygen quantum yield of 0.16, approximately one-third that of riboflavin and FMN (ΦΔ = 0.50 each) [1]. This 68% reduction in ¹O₂ generation makes DMP a preferred chromophore for light-sensitive protein applications—such as studying blue-light photoreceptors or fluorescence labeling—where minimizing photodynamic oxidative damage is essential for preserving biological function during optical interrogation [1].

Application
Selection Property
Validation Focus
DNA damage research / abasic site detection
Adenine-selective binding affinity
Ligand selectivity across nucleobases in duplex DNA
DHPR enzyme kinetics research
Alternative substrate turnover rate
Mutational sensitivity and active-site probing
Manuka honey authentication
Exclusive fluorescent marker presence
LC-MS/MS or fluorescence TLC method specificity
Light-sensitive protein studies
Singlet oxygen quantum yield
Photodynamic damage minimization during optical interrogation

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